1-(2-Methylcyclopropyl)ethanone
Overview
Description
. This compound is characterized by a cyclopropyl ring substituted with a methyl group and an ethanone group. It is a ketone that has garnered interest in various scientific fields due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-(2-Methylcyclopropyl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone . Another method includes the Friedel-Crafts acylation of 2-methylcyclopropylbenzene using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . Industrial production methods often involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Methylcyclopropyl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(2-Methylcyclopropyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Methylcyclopropyl)ethanone exerts its effects involves its interaction with specific molecular targets. The compound’s reactivity is largely influenced by the presence of the cyclopropyl ring and the ketone group, which can participate in various chemical reactions. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with enzymes and other proteins in biological systems .
Comparison with Similar Compounds
1-(2-Methylcyclopropyl)ethanone can be compared with other similar compounds such as:
2-Methylcyclopropyl methyl ketone: Similar in structure but may have different reactivity and applications.
Cyclopropyl methyl ketone: Lacks the methyl substitution on the cyclopropyl ring, leading to different chemical properties.
Cyclopropyl ethyl ketone: Has an ethyl group instead of a methyl group, affecting its reactivity and use.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1-(2-methylcyclopropyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEAGYCTZLEZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918792 | |
Record name | 1-(2-Methylcyclopropyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-56-3 | |
Record name | 2-Methylcyclopropyl methyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2-methylcyclopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methylcyclopropyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methylcyclopropyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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